molecular formula C3H2N4O4 B115095 5-nitro-2H-1,2,3-triazole-4-carboxylic acid CAS No. 145769-54-6

5-nitro-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B115095
CAS No.: 145769-54-6
M. Wt: 158.07 g/mol
InChI Key: KUSAQLMAEMVDRO-UHFFFAOYSA-N
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Description

5-nitro-2H-1,2,3-triazole-4-carboxylic acid is a high-nitrogen heterocyclic compound serving as a key synthetic intermediate in the development of advanced energetic materials and nitrogen-rich compounds . The 1,2,3-triazole core is known for its remarkable thermal stability and high heat of formation, which are superior to those of the 1,2,4-triazole isomer . Incorporating a nitro group and a carboxylic acid functional group onto this scaffold enhances its density and provides a versatile handle for further molecular elaboration, such as forming salts or constructing more complex heterocyclic systems . Researchers value this compound for constructing promising energetic molecules that aim to combine high performance with low sensitivity . Its applications extend beyond material science, as the 1,2,3-triazole pharmacophore is also widely investigated in medicinal chemistry and polymer science . This product is intended for research and development purposes only and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-nitro-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4O4/c8-3(9)1-2(7(10)11)5-6-4-1/h(H,8,9)(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSAQLMAEMVDRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azide Preparation

Aromatic azides are synthesized from aromatic amines through diazotization and subsequent azide substitution. For example, 3-nitroaniline can be converted to 3-nitroaryl azide via the following steps:

  • Diazotization of 3-nitroaniline with sodium nitrite in hydrochloric acid at 0°C.

  • Treatment with sodium azide to replace the diazo group, yielding 1-azido-3-nitrobenzene.

Cyclocondensation with β-Ketoesters

The azide reacts with a β-ketoester (e.g., ethyl acetoacetate) in aqueous ethanol under basic conditions (K₂CO₃) at 80°C for 16 hours. The reaction proceeds via enolate formation, followed by [3+2] cycloaddition to generate the triazole core. While this method efficiently produces triazole-4-carboxylic acids, introducing the nitro group at position 5 requires either a pre-functionalized β-ketoester or post-synthetic nitration.

Example Protocol

  • Reactants : 1-azido-3-nitrobenzene (25 mmol), ethyl acetoacetate (28 mmol), K₂CO₃ (3 eq)

  • Conditions : 80°C, 16 hours, 95% aqueous ethanol

  • Yield : 30–95% (scale-dependent)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction offers regioselective synthesis of 1,4-disubstituted triazoles. While typically used for aryl-substituted triazoles, this method can be adapted for nitro-functionalized derivatives by employing nitro-containing azides or alkynes.

Synthesis of 1-(3-Nitrophenyl)-1H-1,2,3-Triazol-4-Carboxylic Acid

A study by Nahi et al. demonstrated the synthesis of 1-(3-nitrophenyl)-1H-1,2,3-triazol-4-carboxylic acid via CuAAC:

  • Azide Preparation : 1-azido-3-nitrobenzene synthesized from 3-nitroaniline.

  • Cycloaddition : Reaction with propiolic acid (HC≡C-COOH) in tert-butanol/water (2:1) with CuSO₄·5H₂O and sodium ascorbate.

  • Workup : Precipitation and purification yield the triazole-carboxylic acid with a nitro group on the aryl ring.

Key Data

  • Yield : 84%

  • Spectroscopic Data :

    • FT-IR : 1695 cm⁻¹ (C=O, COOH), 1390 cm⁻¹ (-N=N-)

    • ¹H-NMR (DMSO-d₆) : δ 13.3 (s, COOH), 7.9–8.9 (m, Ar-H), 9.05 (s, triazole-CH)

To achieve This compound , the nitro group must reside on the triazole itself. This requires using a nitroolefin (e.g., nitroethylene) as the dipolarophile, as reported by Chen et al..

Post-Synthetic Nitration of Triazole Intermediates

Nitration of pre-formed triazole-carboxylic acids represents a viable route to introduce the nitro group at position 5. This method leverages the directing effects of the carboxylic acid group to achieve regioselectivity.

Nitration Protocol

  • Protection : Convert the carboxylic acid to a methyl ester to mitigate electron-withdrawing effects.

  • Nitration : Treat with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.

  • Deprotection : Hydrolyze the ester back to the carboxylic acid using aqueous NaOH.

Challenges

  • The electron-deficient triazole ring may require harsh nitration conditions.

  • Competing nitration at position 4 or decomposition must be controlled.

Comparative Analysis of Methods

MethodStarting MaterialsConditionsYieldRegioselectivity
One-StepAzide + β-ketoester80°C, 16 h, base30–95%Moderate
CuAACAzide + propiolic acidRT, Cu catalyst74–90%High (1,4)
Post-SyntheticTriazole-4-carboxylic acid + HNO₃0–5°C, H₂SO₄40–60%Low

Mechanistic Insights

Cyclocondensation Mechanism

The base deprotonates the β-ketoester, forming an enolate that undergoes [3+2] cycloaddition with the azide. The triazole ring forms spontaneously, with the carboxylic acid group deriving from the β-ketoester.

CuAAC Mechanism

Copper(I) catalyzes the regioselective cycloaddition between azides and terminal alkynes. The nitro group’s position depends on the reactants: nitroolefins yield 4-nitrotriazoles, while nitroazides place nitro on the aryl group.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a nitro group and a carboxylic acid group allows for versatile chemical modifications and applications in various fields .

Biological Activity

5-Nitro-2H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, known for its diverse biological activities and potential applications in medicinal chemistry. The compound is characterized by the presence of both a nitro group and a carboxylic acid group, which contribute to its unique chemical reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can modify cellular components, while the triazole ring facilitates interactions through hydrogen bonding and π-π stacking with proteins and enzymes.

Key Mechanisms:

  • Enzyme Interaction : The compound can modulate enzyme activities by binding to active sites or allosteric sites.
  • Receptor Modulation : It may influence receptor signaling pathways through conformational changes induced by binding.
  • Redox Activity : The nitro group participates in redox reactions, contributing to its biological effects.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics .
  • Anticancer Properties : Research indicates that derivatives of triazoles, including this compound, show promising anticancer activity. They have been evaluated against different cancer cell lines, demonstrating potential in inhibiting cell proliferation and inducing apoptosis .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits growth in lung and breast cancer cell lines
Enzyme InhibitionModulates activities of specific enzymes involved in metabolic pathways

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Antimicrobial Efficacy : A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli, reporting MIC values significantly lower than those of conventional antibiotics .
  • Anticancer Activity : In vitro studies on MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines demonstrated that the compound inhibited cell viability with IC50 values in the micromolar range. This suggests potential as a lead compound in anticancer drug development .
  • Mechanistic Insights : The interaction of this compound with specific enzymes was investigated using kinetic assays. Results indicated that it acts as a competitive inhibitor for certain metabolic enzymes.

Comparative Analysis

When compared to structurally similar compounds such as 5-nitro-1,2,4-triazole-3-one and 5-amino-1H-1,2,4-triazole derivatives, this compound exhibits distinct advantages due to its unique substitution pattern which enhances its reactivity and biological efficacy.

Comparison Table

Compound NameUnique FeaturesBiological Activity
5-Nitro-1,2,4-triazole-3-oneSimilar nitro group but lacks carboxylic acidModerate antibacterial activity
5-Amino-1H-1,2,4-triazole derivativesContains amine instead of nitroLimited anticancer properties
This compound Nitro and carboxylic acid groups enhance reactivityStrong antimicrobial and anticancer activities

Q & A

Q. What are the recommended synthetic routes for 5-nitro-2H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nitration of precursor triazole derivatives. Key steps include:

  • Precursor Preparation: Start with 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid.
  • Nitration: Use HNO₃/H₂SO₄ under controlled conditions. Mild conditions (0–5°C) favor regioselective nitration at the phenyl group, while harsher conditions (50°C) may lead to over-nitration or decomposition .
  • Optimization Parameters:
    • Temperature: Lower temperatures improve regioselectivity.
    • Stoichiometry: Excess nitric acid increases nitro group incorporation but risks side reactions.
    • Catalysts: Lewis acids (e.g., FeCl₃) can enhance reaction efficiency.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolve crystal structure and hydrogen-bonding networks. For example, O–H⋯O/N interactions stabilize the lattice, as seen in related triazole-carboxylic acid monohydrates .
  • IR Spectroscopy: Identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹, carboxylic C=O at ~1700 cm⁻¹) .
  • NMR: Use DMSO-d₆ to observe aromatic protons (δ 7.5–8.5 ppm) and nitro/carboxylic protons (broad signals).

Best Practices:

  • Refine XRD data using SHELX software (e.g., SHELXL-97 for hydrogen bonding parameters) .
  • Cross-validate with computational methods (DFT) to confirm electronic structures .

Advanced Research Questions

Q. How can contradictory data on nitro group regioselectivity be resolved during synthesis?

Methodological Answer: Contradictions often arise from competing kinetic vs. thermodynamic pathways. Strategies include:

  • Mechanistic Probes: Use isotopic labeling (e.g., ¹⁵N) to track nitro group incorporation.
  • Kinetic Studies: Monitor reaction progress via HPLC or in-situ FTIR to identify intermediates.
  • Computational Modeling: Calculate activation energies for different nitration pathways (e.g., meta vs. para substitution) using Gaussian or ORCA software .

Case Study: In analogous compounds, meta-nitration dominates under mild conditions, while elevated temperatures favor thermodynamically stable dinitro products .

Q. What methodologies are effective for evaluating the anticancer activity of this compound derivatives?

Methodological Answer:

  • In Vitro Assays:
    • Cell Viability: Use MTT or SRB assays on cancer cell lines (e.g., NCI-H522 lung cancer).
    • Dose-Response Curves: IC₅₀ values quantify potency. For example, triazole-carboxylic acids show ~40% growth inhibition in melanoma (LOX IMVI) at 10 µM .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., benzyl groups) to enhance bioactivity.
  • Mechanistic Studies:
    • Apoptosis Markers: Assess caspase-3 activation via Western blot.
    • Target Identification: Use molecular docking (AutoDock Vina) to predict binding to kinases or tubulin .

Q. How can hydrogen-bonding interactions influence the material properties of this compound crystals?

Methodological Answer:

  • Crystal Engineering: Analyze O–H⋯O/N hydrogen bonds via XRD. For example, in bis(triazole-carboxylic acid) monohydrates, these interactions form 2D networks, enhancing thermal stability .
  • Thermal Analysis: Use DSC/TGA to correlate hydrogen-bond density with melting points.
  • DFT Calculations: Predict interaction energies (e.g., O–H⋯O: ~25 kJ/mol) to guide co-crystal design.

Case Study: A related compound showed a 15°C increase in melting point due to dense hydrogen-bonded networks .

Q. What strategies optimize the synthesis of metal complexes using this compound as a ligand?

Methodological Answer:

  • Ligand Design: Deprotonate the carboxylic acid group (pH > 5) to enhance metal coordination.
  • Metal Selection: Transition metals (e.g., Cu²⁺, Fe³⁺) favor chelation via nitro and carboxylate groups.
  • Characterization:
    • Magnetic Susceptibility: Assess paramagnetic behavior in Cu²⁺ complexes.
    • XRD: Confirm octahedral or square-planar geometries.

Example: Triazole-carboxylate ligands form stable complexes with lanthanides for luminescence applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-nitro-2H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
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5-nitro-2H-1,2,3-triazole-4-carboxylic acid

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